1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate
Description
Crystal Structure Determination and Molecular Geometry
The crystallographic investigation of pyrrolo[3,4-b]pyrazine-containing compounds has revealed fundamental insights into the structural characteristics of these heterocyclic systems. X-ray crystallographic analysis demonstrates that the pyrrolo[3,4-b]pyrazine core adopts a planar configuration with specific geometric parameters that influence molecular reactivity and biological activity. The bicyclic nitrogen-containing framework exhibits bond lengths typical of aromatic heterocycles, with carbon-nitrogen distances ranging from 1.34 to 1.40 angstroms.
The piperazine moiety within the hybrid structure maintains its characteristic chair conformation, facilitating optimal spatial orientation for potential receptor binding interactions. Crystal structure determinations of related piperazine derivatives have shown that the dicarboxylate substitution pattern significantly influences the overall molecular geometry. The presence of the benzyl protecting group at one nitrogen center and the pyrrolo[3,4-b]pyrazine substituent at the opposing nitrogen creates an asymmetric molecular architecture that affects crystal packing arrangements.
Single crystal X-ray diffraction data for related pyrrolo[3,4-b]pyrazine derivatives indicate that thermal ellipsoids are commonly set at 50% probability for accurate structural representation. The crystallographic data typically reveals monoclinic or triclinic crystal systems with space groups that accommodate the complex hydrogen bonding networks formed by the multiple nitrogen-containing heterocycles. Bond angles within the pyrrolo[3,4-b]pyrazine framework range from 104.84 degrees to 118.58 degrees, demonstrating considerable deviation from ideal tetrahedral geometry due to ring strain and electronic effects.
Intermolecular Interactions and Crystal Packing
The crystal packing of pyrrolo[3,4-b]pyrazine-piperazine hybrid compounds is dominated by hydrogen bonding interactions involving the nitrogen atoms and carbonyl oxygen centers. Crystallographic studies of similar heterocyclic compounds reveal that nitrogen-hydrogen to oxygen hydrogen bonds play crucial roles in stabilizing the crystal lattice. The 5-chloropyridin-2-yl substituent contributes additional halogen bonding interactions that influence the overall packing efficiency and molecular orientation within the crystal structure.
Research on related chloropyridinium compounds demonstrates that chlorine atoms participate in multiple hydrogen bonding networks, with distances ranging from 2.26 to 2.29 angstroms between metal centers and chloride ions. These interactions create undulating layers parallel to specific crystallographic planes, contributing to the overall stability of the crystal structure. The pyridine nitrogen atoms engage in weak but stabilizing interactions with aromatic carbon-hydrogen bonds, as evidenced in similar heterocyclic frameworks.
Water molecules present in the crystal structure often form discrete clusters through hydrogen bonding, creating hexameric arrangements that extend throughout the crystal lattice. These water clusters contribute significantly to the structural integrity and may influence the thermal stability and solubility characteristics of the compound. The combination of strong directional hydrogen bonds and weaker dispersion forces results in a complex three-dimensional network that determines the macroscopic properties of the crystalline material.
Propriétés
IUPAC Name |
1-O-benzyl 4-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O5/c25-17-6-7-18(28-14-17)31-21(32)19-20(27-9-8-26-19)22(31)36-24(34)30-12-10-29(11-13-30)23(33)35-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGJKTZVYOTBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC3C4=NC=CN=C4C(=O)N3C5=NC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661797 | |
| Record name | Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-91-8 | |
| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(phenylmethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate (CAS Number: 1076198-91-8) is a complex organic compound with potential biological activity. Its molecular formula is C24H21ClN6O5, and it has a molecular weight of 508.91 g/mol. This compound is notable for its structural features, which include a piperazine ring and a pyrrolo[3,4-b]pyrazine moiety, both of which are linked to various biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Potential
Recent research has indicated that derivatives of compounds similar to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have exhibited IC50 values in the nanomolar range against various cancer cell lines, such as MDA-MB-436 and CAPAN-1 .
Table 1: Comparison of IC50 Values for Related Compounds
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 5cj | MDA-MB-436 | 17.4 |
| 5cp | CAPAN-1 | 11.4 |
| Reference | Veliparib | ~4 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the chloropyridine group and the piperazine moiety contributes to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that these interactions may involve critical amino acid residues that facilitate binding and inhibition of target enzymes .
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- Study on PARP Inhibition : A study found that compounds structurally related to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine showed significant PARP inhibition with IC50 values below 10 nM. This suggests potential utility in treating cancers with defective DNA repair mechanisms .
- Cell Proliferation Assays : In vitro assays demonstrated that the compound can significantly reduce cell proliferation in certain cancer types, indicating its potential as a therapeutic agent. The presence of specific functional groups was found to enhance or diminish activity based on their electronic properties and steric hindrance .
Comparaison Avec Des Composés Similaires
Key Observations:
The tert-butyl variant () prioritizes metabolic stability via deuterium incorporation, a strategy employed in deuterated drugs like Deutetrabenazine.
Biological Activity :
- Zopiclone derivatives () exhibit sedative effects via GABA-A receptor binding, whereas the target compound’s benzyl-piperazine moiety may shift activity toward kinase inhibition (e.g., MAPK or PI3K pathways) due to enhanced steric bulk .
Synthetic Accessibility: The synthesis of the target compound involves alkylation of pyrrolo[3,4-d]pyridazinone intermediates with arylpiperazine derivatives (yields ~70–88%), a method shared with analogues like those in . In contrast, zopiclone derivatives require lactamization steps for piperazinyl carbonyloxy formation .
Pharmacokinetic and Physicochemical Properties
Key Findings:
- The benzyl group in the target compound raises LogP compared to zopiclone, aligning with its enhanced membrane permeability but requiring formulation adjustments for oral bioavailability .
- Deuterated tert-butyl analogues () show marginal solubility improvements over the target compound, likely due to reduced crystallinity from deuterium-induced vibrational changes.
Therapeutic Potential and Limitations
- Target Compound : Preclinical studies suggest utility in inflammatory diseases (e.g., rheumatoid arthritis) due to kinase inhibitory activity, but high molecular weight may limit blood-brain barrier penetration .
- Zopiclone Analogues : Clinically validated for insomnia but suffer from short half-lives and dependency risks .
- Chloromethyloxy-carbonyloxy Derivative () : Serves as a prodrug precursor, enabling controlled release but requiring enzymatic activation for efficacy.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
Microwave-assisted synthesis (e.g., Ugi-Zhu/Cascade/Click strategies) can enhance reaction efficiency by reducing time and improving regioselectivity. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst selection (e.g., DBU for cyclization). For example, microwave reactors achieved 51% yield for structurally related pyrrolo[3,4-b]pyridin-5-ones under controlled conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products.
Basic: Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Aromatic protons appear at δ 7.8–8.2 ppm (pyridinyl/pyrrolopyrazine), while carbonyl carbons (C=O) resonate at ~165–170 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated 522.15 vs. observed 522.14) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
Advanced: How can computational methods accelerate reaction design for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while AI-driven platforms (COMSOL Multiphysics) optimize parameters like solvent polarity and catalyst loading. For example, reaction path searches using density functional theory (B3LYP/6-31G*) identified low-energy pathways for pyrrolo[3,4-b]pyrazine formation . Machine learning models trained on existing kinetic data can also predict optimal reaction conditions, reducing trial-and-error experimentation by ~40% .
Advanced: What mechanistic insights explain failed cyclization attempts during synthesis?
Answer:
Steric hindrance from the 5-chloropyridin-2-yl group may impede nucleophilic attack during cyclization. Evidence from related pyrazolopyridines shows that substituting bulky groups (e.g., 4-nitrophenyl) reduces yields by 20–30% due to unfavorable orbital overlap. Kinetic studies (e.g., in situ IR monitoring) revealed incomplete ring closure at temperatures <100°C, suggesting elevated temperatures (110–120°C) and Lewis acid catalysts (e.g., ZnCl₂) are necessary .
Basic: How should researchers address discrepancies in spectral data during characterization?
Answer:
- Cross-validate techniques : Compare NMR shifts with analogous compounds (e.g., δ 7.6 ppm for pyridinyl-H vs. δ 7.9 ppm in 2-chloro-6-(4-methoxybenzyl)-pyrrolo[3,4-b]pyridin-5-one) .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments.
- X-ray crystallography : Definitive structural confirmation; related compounds show C=O bond lengths of 1.22 Å and dihedral angles <10° between aromatic rings .
Advanced: What strategies mitigate byproduct formation during scale-up?
Answer:
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and mixing rates to identify critical parameters. For example, excess piperazine (1.5 eq) reduced dimerization by 15% in scaled reactions .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediates and adjust conditions in real time .
Advanced: How does the chloropyridinyl moiety influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing Cl group activates the pyridine ring toward nucleophilic substitution (e.g., SNAr). However, steric effects at the 2-position limit coupling efficiency. Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C, achieving ~60% yield. Comparative studies show 5-chloropyridin-2-yl derivatives exhibit 20% lower reactivity than unsubstituted analogs due to reduced electron density .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (UV-Vis studies show 10% decomposition after 48 hours under ambient light) .
- Hydrolysis : Avoid protic solvents (e.g., MeOH) due to ester group lability. TGA analysis indicates stability up to 150°C, making lyophilization a viable option .
Advanced: How can researchers leverage fragment-based design to improve bioactivity?
Answer:
Replace the benzyl group with bioisosteres (e.g., 4-methoxybenzyl) to enhance solubility and target affinity. Docking studies (AutoDock Vina) suggest the 5-chloropyridin-2-yl group interacts with hydrophobic pockets in kinase targets (ΔG = –9.2 kcal/mol). SAR data from ethyl 4-(pyrazolo[3,4-d]pyrimidin-5-yl)piperazine-1-carboxylate analogs show IC₅₀ improvements (from 1.2 µM to 0.3 µM) with electron-donating substituents .
Advanced: What experimental and computational approaches resolve contradictory kinetic data?
Answer:
- Microkinetic modeling : Integrate experimental rate constants (e.g., k₁ = 0.05 s⁻¹ for ester hydrolysis) with DFT-derived activation energies (ΔG‡ = 25 kcal/mol) to validate mechanisms .
- Isotope labeling : 18O-tracing confirmed water participation in the rate-limiting step of related pyrrolo[3,4-b]pyrazine hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
